2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS No.: 2640979-03-7
Cat. No.: VC11830879
Molecular Formula: C24H30N8O
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-03-7 |
|---|---|
| Molecular Formula | C24H30N8O |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C24H30N8O/c1-20-9-10-32(27-20)23-8-7-22(25-26-23)30-13-11-28(12-14-30)19-24(33)31-17-15-29(16-18-31)21-5-3-2-4-6-21/h2-10H,11-19H2,1H3 |
| Standard InChI Key | CMIZBFGUCCGQBK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Introduction
The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule that incorporates several key structural elements, including pyrazole, pyridazine, and piperazine rings. This compound is not explicitly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and significance.
Molecular Formula and Weight
Given the structure, the molecular formula can be deduced as C26H29N9O. The molecular weight would be approximately 483.56 g/mol, calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.
Structural Components
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Pyrazole Ring: Known for its stability and presence in various biologically active compounds.
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Pyridazine Ring: Often found in pharmaceuticals due to its pharmacological properties.
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Piperazine Rings: Common in drugs due to their ability to form hydrogen bonds and interact with biological targets.
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including:
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Formation of the Pyrazole-Pyridazine Core: This might involve condensation reactions between appropriate precursors.
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Introduction of Piperazine Rings: Alkylation or acylation reactions could be used to attach the piperazine moieties.
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Final Coupling: A condensation reaction to form the ethanone linkage between the two piperazine-substituted moieties.
Potential Biological Activity
Compounds with similar structures often exhibit biological activities such as:
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Antimicrobial Activity: Due to the presence of pyrazole and pyridazine rings, which are known for their antimicrobial properties .
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Pharmacological Effects: Piperazine rings can interact with various biological targets, potentially leading to pharmacological effects.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | C14H18N6O | 286.33 | Pyrazole, Pyridazine, Piperazine |
| N-(2-ethylphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide | C21H25N7O | 391.5 | Pyrazole, Pyridazine, Piperazine, Amide Linkage |
| 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole | C21H21N7O | - | Pyrazole, Pyridazine, Piperazine, Indole |
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